molecular formula C17H13BrF3NO2 B2652776 7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326888-60-1

7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Katalognummer: B2652776
CAS-Nummer: 1326888-60-1
Molekulargewicht: 400.195
InChI-Schlüssel: WKLMHWLNJGDROO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H13BrF3NO2 and its molecular weight is 400.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dopaminergic Activity

  • Some derivatives of the benzazepine class, such as 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, have been studied for their dopaminergic activity. These compounds have shown potential as agonists of central and peripheral dopamine receptors, indicating their relevance in neurological research (Pfeiffer et al., 1982).

Synthesis and Structural Analysis

  • The benzoxazepine core is a crucial component in various kinase inhibitors, including mTOR inhibitors. Research has focused on developing scalable synthesis processes for benzoxazepine derivatives, highlighting their significance in medicinal chemistry (Naganathan et al., 2015).
  • Studies have also been conducted on the unit cell dimensions and space group of benzoxazepine compounds, contributing to our understanding of their crystalline structure (Khan, 1968).

CCR5 Antagonism

  • Benzoxazepines have been synthesized for their potential as orally active CCR5 antagonists. These compounds may have applications in treating conditions like HIV (Ikemoto et al., 2005).

Supramolecular Structures

  • Research into tetrahydro-1,4-epoxy-1-benzazepines has revealed the impact of minor changes in peripheral substituents on the patterns of supramolecular aggregation. This is significant for the design of new materials and drugs (Blanco et al., 2008).

Synthesis Methods

  • Methods for synthesizing 2-benzazepines via radical cyclization have been developed, demonstrating the versatility and efficiency of this approach in organic chemistry (Kamimura et al., 2003).

Analysis of Metabolites

  • The metabolism and pharmacokinetics of certain benzodiazepines, like metaclazepam, have been extensively studied, providing insights into their biotransformation in the body (Borchers et al., 1984).

Molecular and Crystal Structure

  • X-ray crystallography has been used to determine the molecular and crystal structures of certain benztriazepin derivatives, contributing to the understanding of their chemical properties (Vlasiuk et al., 2000).

Eigenschaften

IUPAC Name

7-bromo-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLMHWLNJGDROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.